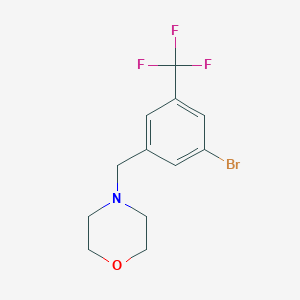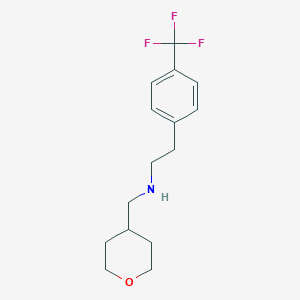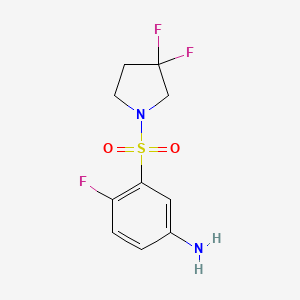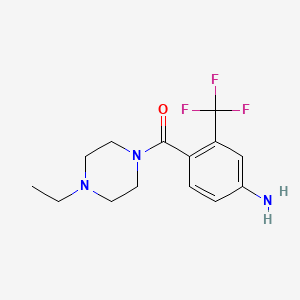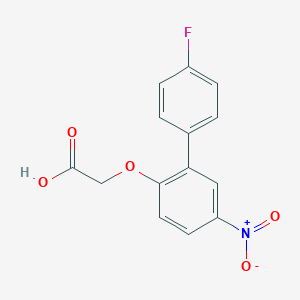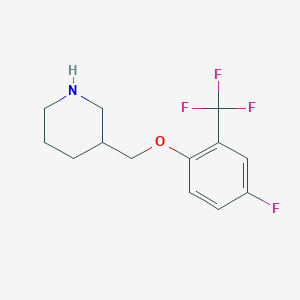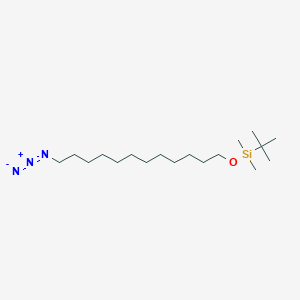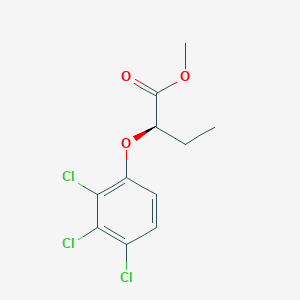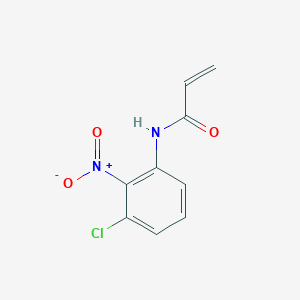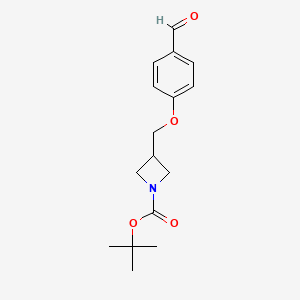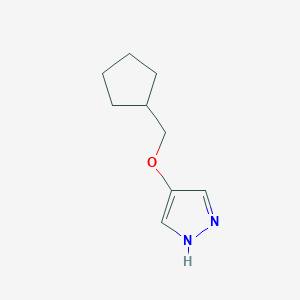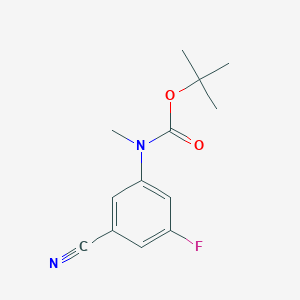![molecular formula C10H9N2NaO6 B8123442 Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B8123442.png)
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is a chemical compound that belongs to the class of nitrophenylglycine derivatives. This compound is characterized by the presence of a nitro group (-NO2) and a methoxycarbonyl group (-COOCH3) attached to the benzene ring, which is further linked to a glycine moiety. It is a sodium salt, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine typically involves the nitration of 4-(methoxycarbonyl)aniline followed by the subsequent reaction with glycine under alkaline conditions. The nitration step requires careful control of temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the large-scale nitration of the starting material, purification, and neutralization with sodium hydroxide to form the sodium salt. The process is optimized to ensure high yield and purity, with stringent quality control measures in place.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce nitrate esters.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminophenyl derivatives.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxylamine and amines are used, often in the presence of a base.
Major Products Formed:
Nitroso derivatives
Aminophenyl derivatives
Substituted methoxycarbonyl compounds
科学的研究の応用
Chemistry: Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The methoxycarbonyl group can influence the compound's solubility and bioavailability, impacting its pharmacokinetic properties.
類似化合物との比較
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]acetate
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]amide
Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]sulfonate
Uniqueness: Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs. Its solubility in water and other polar solvents, as well as its potential biological activities, make it a valuable compound in various applications.
特性
IUPAC Name |
sodium;2-(4-methoxycarbonyl-2-nitroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6.Na/c1-18-10(15)6-2-3-7(11-5-9(13)14)8(4-6)12(16)17;/h2-4,11H,5H2,1H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMINRFNXQDAJE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCC(=O)[O-])[N+](=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
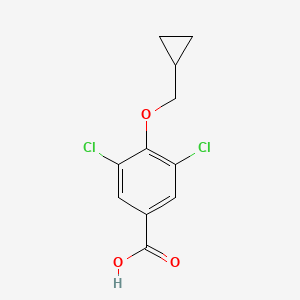
![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
